![molecular formula C10H4Cl5NO2S B12556241 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 168139-92-2](/img/structure/B12556241.png)
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a nitro group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, followed by purification steps to isolate the compound in high purity .
Analyse Chemischer Reaktionen
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where chlorine atoms are replaced by other functional groups under specific conditions
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism by which 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a nitro group allows it to participate in redox reactions and form stable intermediates, which can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,2,4,5-Tetrachloro-3-nitrobenzene: Known for its use as a fungicide and in quantitative analysis by nuclear magnetic resonance.
Tetrachloro-1,4-benzoquinone: Used in the synthesis of dibenzofurans and as an electrode material for supercapacitors.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with similar applications in analytical chemistry.
Eigenschaften
CAS-Nummer |
168139-92-2 |
|---|---|
Molekularformel |
C10H4Cl5NO2S |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
1-chloro-4-(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C10H4Cl5NO2S/c11-5-1-3-6(4-2-5)19-10(15)8(16(17)18)7(12)9(13)14/h1-4H |
InChI-Schlüssel |
ZYVSYVPDEBELSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


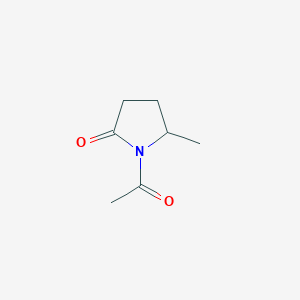
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
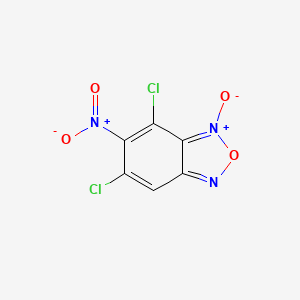
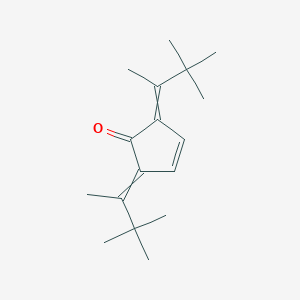
![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

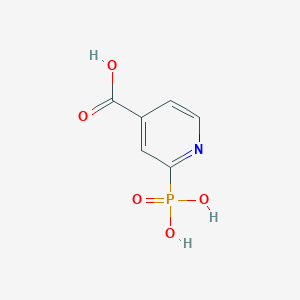
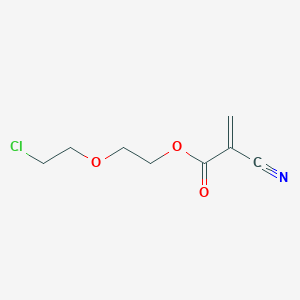
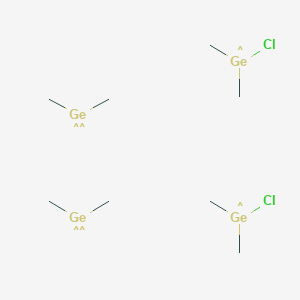
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
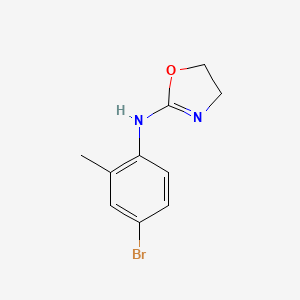
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
